Cas no 4753-04-2 (2'-Deoxy-2'-chlorouridine)

2'-Deoxy-2'-chlorouridine is a modified nucleoside derivative in which the 2'-hydroxyl group of uridine is replaced by a chlorine atom. This structural modification enhances its stability and alters its biochemical properties, making it a valuable intermediate in nucleic acid chemistry and drug development. The chlorine substitution at the 2' position can influence sugar conformation and base pairing, which is useful for studying RNA/DNA interactions or designing antisense oligonucleotides. Its synthetic utility extends to the preparation of antiviral or anticancer nucleoside analogs, where such modifications are often explored for improved pharmacological activity. The compound is typically handled under controlled conditions due to its reactive halogen moiety.
2'-Deoxy-2'-chlorouridine structure
2'-Deoxy-2'-chlorouridine structure
商品名:2'-Deoxy-2'-chlorouridine
CAS番号:4753-04-2
MF:C9H11CLN2O5
メガワット:262.64700
MDL:MFCD00057379
CID:329294
PubChem ID:101484

2'-Deoxy-2'-chlorouridine 化学的及び物理的性質

名前と識別子

    • Uridine,2'-chloro-2'-deoxy-
    • 2'-DEOXY-2'-CHLOROURIDINE
    • 2'-Chlor-2'-deoxy-uridin
    • 2'-Chlor-2'-desoxyuridin
    • 2'-Chloro-2'-deoxy-uridin
    • 2-CHLORO-2-DEOXYURIDINE
    • 2'-chloro-dU
    • 2'-Chloro-2'-deoxyuridine
    • NSC 526746
    • 4753-04-2
    • 2'-Deoxy -2'-chlorouridine
    • 2 inverted exclamation mark -Chloro-2 inverted exclamation mark -deoxyuridine
    • F12923
    • 1-((2R,3R,4R,5R)-3-Chloro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
    • XOTUXDQKWDTKSI-XVFCMESISA-N
    • 2?-CHLORO-2?-DEOXYURIDINE
    • MFCD00057379
    • SCHEMBL2892025
    • 1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
    • 2'-deoxy-2'-chloro-uridine
    • AC-32293
    • DB-020771
    • Uridine, 2'-chloro-2'-deoxy-(8CI)
    • Uridine, 2'-chloro-2'-deoxy-(8CI)(9CI)
    • Uridine, 2'-chloro-2'-deoxy-
    • 2'-Deoxy-2'-chlorouridine
    • MDL: MFCD00057379
    • インチ: InChI=1S/C9H11ClN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)
    • InChIKey: XOTUXDQKWDTKSI-UHFFFAOYSA-N
    • ほほえんだ: OCC1OC(N2C=CC(=O)NC2=O)C(Cl)C1O

計算された属性

  • せいみつぶんしりょう: 262.03600
  • どういたいしつりょう: 262.0356491g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 374
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.7
  • トポロジー分子極性表面積: 99.1Ų

じっけんとくせい

  • 密度みつど: 1.67±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 207-212°C(ぶんかい)
  • ようかいど: 微溶性(2.6 g/l)(25ºC)、
  • PSA: 104.55000
  • LogP: -1.60540

2'-Deoxy-2'-chlorouridine セキュリティ情報

2'-Deoxy-2'-chlorouridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB462890-250mg
2-Chloro-2-deoxyuridine; .
4753-04-2
250mg
€267.00 2025-02-20
abcr
AB462890-5g
2-Chloro-2-deoxyuridine; .
4753-04-2
5g
€1788.00 2025-02-20
A2B Chem LLC
AI50841-50g
Uridine, 2'-chloro-2'-deoxy-
4753-04-2 97%
50g
$1601.00 2024-04-20
A2B Chem LLC
AI50841-50mg
Uridine, 2'-chloro-2'-deoxy-
4753-04-2 97%
50mg
$47.00 2024-04-20
TRC
D166045-250mg
2'-Deoxy-2'-chlorouridine
4753-04-2
250mg
$ 455.00 2022-06-05
TRC
D166045-100mg
2'-Deoxy-2'-chlorouridine
4753-04-2
100mg
$ 220.00 2022-06-05
abcr
AB462890-1 g
2-Chloro-2-deoxyuridine; .
4753-04-2
1g
€572.50 2023-07-18
Chemenu
CM124404-5g
1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
4753-04-2 97%
5g
$1066 2024-07-16
1PlusChem
1P00I94P-250mg
Uridine, 2'-chloro-2'-deoxy-
4753-04-2 97%
250mg
$34.00 2024-05-01
1PlusChem
1P00I94P-50mg
Uridine, 2'-chloro-2'-deoxy-
4753-04-2 97%
50mg
$25.00 2024-05-01

2'-Deoxy-2'-chlorouridine 関連文献

2'-Deoxy-2'-chlorouridineに関する追加情報

2'-Deoxy-2'-chlorouridine (CAS No. 4753-04-2): A Comprehensive Overview

2'-Deoxy-2'-chlorouridine (CAS No. 4753-04-2) is a modified nucleoside derivative that has garnered significant attention in biochemical and pharmaceutical research. This compound, characterized by the substitution of a chlorine atom at the 2' position of the ribose sugar, plays a pivotal role in the study of nucleic acid analogs and their therapeutic potential. Researchers and industry professionals often search for terms like "2'-Deoxy-2'-chlorouridine synthesis", "2'-Deoxy-2'-chlorouridine applications", and "CAS 4753-04-2 properties", reflecting its relevance in modern science.

The chemical structure of 2'-Deoxy-2'-chlorouridine features a uracil base attached to a deoxyribose sugar, with a chlorine atom replacing the hydroxyl group at the 2' position. This modification enhances its stability and alters its interaction with enzymes, making it a valuable tool in studying RNA and DNA metabolism. Recent advancements in nucleoside chemistry have highlighted its potential in designing novel antiviral and anticancer agents, aligning with the growing interest in targeted therapies and personalized medicine.

One of the most frequently asked questions about 2'-Deoxy-2'-chlorouridine is its role in drug development. Studies have shown that this compound can inhibit certain viral polymerases, making it a candidate for antiviral drug design. Additionally, its ability to interfere with nucleic acid synthesis has sparked interest in oncology research, particularly in the context of cancer cell proliferation. These applications are often explored in conjunction with searches like "2'-Deoxy-2'-chlorouridine mechanism of action" and "nucleoside analogs in cancer therapy".

From a commercial perspective, 2'-Deoxy-2'-chlorouridine is available in various purity grades, catering to research laboratories and pharmaceutical companies. The demand for high-purity nucleoside derivatives has surged due to their critical role in biomedical research and diagnostic applications. Suppliers often emphasize its stability, solubility, and compatibility with standard laboratory protocols, addressing common queries such as "buy 2'-Deoxy-2'-chlorouridine" and "CAS 4753-04-2 suppliers".

In recent years, the integration of AI-driven drug discovery has further amplified the significance of compounds like 2'-Deoxy-2'-chlorouridine. Computational models are now used to predict its interactions with biological targets, reducing the time and cost associated with experimental screening. This trend resonates with searches like "nucleoside analogs and AI" and "computational chemistry in drug design", reflecting the intersection of technology and biochemistry.

Environmental and safety considerations are also paramount when handling 2'-Deoxy-2'-chlorouridine. While it is not classified as a hazardous material, proper laboratory practices, including the use of personal protective equipment (PPE) and adherence to disposal guidelines, are essential. Researchers frequently look for information on "2'-Deoxy-2'-chlorouridine safety data" and "CAS 4753-04-2 handling precautions", underscoring the importance of responsible scientific conduct.

The future of 2'-Deoxy-2'-chlorouridine research lies in its potential to bridge gaps in therapeutic innovation. As the scientific community continues to explore its applications in gene editing, vaccine development, and diagnostic tools, this compound is poised to remain a cornerstone of nucleoside chemistry. Its versatility and adaptability make it a subject of enduring interest, as evidenced by the steady volume of searches for "2'-Deoxy-2'-chlorouridine latest research" and "emerging uses of nucleoside analogs".

In summary, 2'-Deoxy-2'-chlorouridine (CAS No. 4753-04-2) represents a fascinating intersection of chemistry, biology, and medicine. Its unique properties and broad applicability ensure its continued relevance in both academic and industrial settings. Whether you are a researcher exploring its mechanistic details or a supplier seeking to meet market demand, understanding this compound's multifaceted role is key to unlocking its full potential.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:4753-04-2)2'-Deoxy-2'-chlorouridine
A900773
清らかである:99%
はかる:25g
価格 ($):608.0